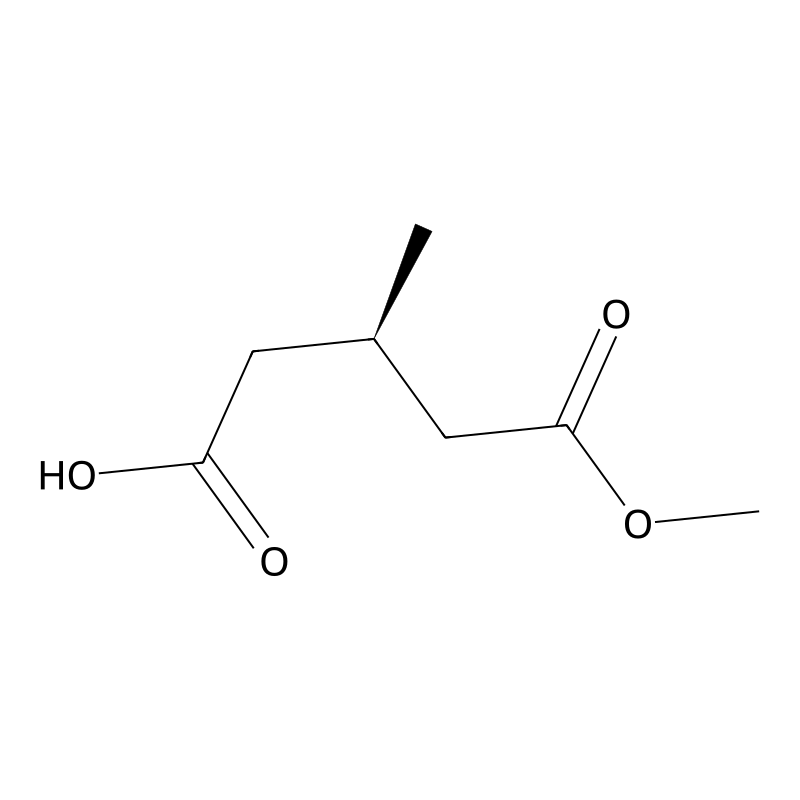(R)-1-Methyl hydrogen 3-methylglutarate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Chiral Building Block
Due to its chiral center (designated by (R) in the name), (R)-1-Methyl hydrogen 3-methylglutarate could be a valuable building block in the synthesis of other chiral molecules. Chiral molecules exist in mirror-image forms that can have different biological properties. (R)-1-Methyl hydrogen 3-methylglutarate could be used to introduce a specific chirality into a target molecule ()
Metabolic Studies
The molecule's structure shares similarities with 3-methylglutaric acid, a metabolite involved in the mevalonate pathway, which is essential for cholesterol biosynthesis. Studying the cellular uptake and metabolism of (R)-1-Methyl hydrogen 3-methylglutarate could provide insights into this pathway or potentially serve as a tool to modulate it ().
(R)-1-Methyl hydrogen 3-methylglutarate is a chiral compound classified as a monoester of 3-methylglutaric acid. Its chemical formula is and it has a molecular weight of approximately 160.17 g/mol. This compound is recognized for its role as an important chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules . The stereochemistry of (R)-1-Methyl hydrogen 3-methylglutarate contributes to its unique properties and reactivity compared to its enantiomers and other structural analogs.
- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 3-methylglutaric acid and methanol.
- Transesterification: This compound can react with alcohols to form new esters, which is useful in synthesizing diverse derivatives.
- Reduction: The ester can undergo reduction reactions to yield corresponding alcohols, further expanding its utility in synthetic chemistry .
Several methods exist for synthesizing (R)-1-Methyl hydrogen 3-methylglutarate:
- Esterification: The direct esterification of 3-methylglutaric acid with methanol under acidic conditions can yield the desired monoester.
- Chiral Resolution: The racemic mixture can be resolved using chiral reagents or enzymes to isolate the (R)-enantiomer.
- Asymmetric Synthesis: Advanced synthetic methods may involve asymmetric synthesis techniques, such as using chiral catalysts or auxiliaries to produce (R)-1-Methyl hydrogen 3-methylglutarate selectively from achiral starting materials .
(R)-1-Methyl hydrogen 3-methylglutarate finds applications in several areas:
- Pharmaceuticals: It serves as a chiral building block for the synthesis of various drugs and therapeutic agents.
- Organic Synthesis: Utilized in the preparation of complex organic molecules, particularly those requiring specific stereochemistry.
- Research: Employed in studies related to enzymatic reactions and metabolic pathways involving 3-methylglutarate derivatives .
Interaction studies involving (R)-1-Methyl hydrogen 3-methylglutarate often focus on its role as a substrate or product in enzymatic reactions. For example, research into the enzymatic pathways involving 3-methylglutaconyl-CoA hydratase has highlighted how derivatives of this compound may interact with specific enzymes involved in amino acid metabolism. These studies provide insights into the biochemical roles and potential therapeutic implications of compounds derived from (R)-1-Methyl hydrogen 3-methylglutarate
Several compounds share structural similarities with (R)-1-Methyl hydrogen 3-methylglutarate, including: This comparison highlights the uniqueness of (R)-1-Methyl hydrogen 3-methylglutarate within its chemical family, particularly regarding its applications and role as a chiral building block.Comparison Table
Compound Structure Type Unique Features (R)-1-Methyl hydrogen 3-methylglutarate Monoester Chiral building block for pharmaceuticals 3-Methylglutaric Acid Dicarboxylic Acid Parent compound; involved in metabolic disorders (S)-1-Methyl hydrogen 3-methylglutarate Monoester Enantiomer; potential differences in biological activity 2-Methylbutyric Acid Carboxylic Acid Different metabolic pathways; not directly related
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








